A Comprehensive Technical Guide on the Physicochemical Properties of Lercanidipine Hydrochloride for Formulation Development
A Comprehensive Technical Guide on the Physicochemical Properties of Lercanidipine Hydrochloride for Formulation Development
Introduction
Lercanidipine (B1674757) Hydrochloride is a third-generation antihypertensive drug belonging to the dihydropyridine (B1217469) class of calcium channel blockers.[1][2] It is primarily used in the management of hypertension.[3] Chemically, it is 2[(3,3-diphenylpropyl) (methyl) amino]-1, 1-dimethylethyl methyl 2,6- dimethyl-4- (3-nitrophenyl)-1, 4-dihydropyridine-3, 5- dicarboxylate hydrochloride.[4][5] Lercanidipine selectively inhibits the transmembrane influx of calcium ions into vascular smooth muscle, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[2][6]
From a formulation perspective, Lercanidipine Hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[4][7][8][9] This classification signifies that it possesses high membrane permeability but suffers from poor aqueous solubility, making its dissolution the rate-limiting step for absorption and bioavailability.[6][7] Its high lipophilicity contributes to a gradual onset and a long duration of action.[1][10] Understanding its physicochemical properties is therefore paramount for the development of effective and stable dosage forms with enhanced dissolution and bioavailability.
Core Physicochemical Properties
The formulation of Lercanidipine Hydrochloride is critically influenced by its solubility, pKa, solid-state characteristics (polymorphism), and stability under various stress conditions.
Solubility Profile
Lercanidipine Hydrochloride exhibits pH-dependent solubility and is practically insoluble in water.[1][4][8] Its solubility is significantly higher in acidic media, which is attributed to the ionization of the molecule at low pH.[4] The drug is generally soluble in organic solvents like methanol (B129727) and chloroform.[1]
| Solvent/Medium | Solubility | Reference |
| Water | Practically Insoluble (< 5 µg/mL) | [4][11] |
| 0.1 N HCl (pH 1.2) | ~82.35 µg/mL | [4] |
| Acetate Buffer (pH 4.5) | ~49.43 µg/mL | [4] |
| Phosphate (B84403) Buffer (pH 6.8) | < 9.85 µg/mL | [4][7] |
| Phosphate Buffer (pH 7.0) | ~9.85 µg/mL | [4] |
| Methanol | Freely Soluble | [1][4] |
| Ethanol | ~2 mg/mL | [12] |
| DMSO | ~15 mg/mL | [12] |
| Dimethylformamide (DMF) | ~25 mg/mL | [12] |
Dissociation Constant (pKa)
The pKa value is a critical determinant of a drug's ionization state at different physiological pH values, which in turn affects its solubility and absorption.
| Parameter | Value | Reference |
| pKa | 6.83 | [4][9] |
Melting Point and Polymorphism
Lercanidipine Hydrochloride is known to exist in multiple polymorphic forms, including crystalline (Form I, Form II) and amorphous states.[3][11] These different solid-state forms can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which can impact the drug's bioavailability.[11]
| Polymorphic Form | Melting Point (DSC Peak) | Reference |
| Crystalline Form I | 197-201°C (specifically ~198.7°C) | [3][13][14] |
| Crystalline Form II | 207-211°C (specifically ~209.3°C) | [3][14][15] |
| Crude Form (A) | ~150–152°C | [15] |
| Crude Form (B) | ~131–135°C | [15] |
Stability Profile
Forced degradation studies are essential to understand the intrinsic stability of an active pharmaceutical ingredient (API) and to develop stability-indicating analytical methods. Lercanidipine Hydrochloride is susceptible to degradation under alkaline, oxidative, photolytic, and acidic conditions.[16]
| Stress Condition | Exposure Time | Temperature | Degradation (%) | Reference |
| Alkaline (0.1 N NaOH) | 100 minutes | Room Temp | ~44.0% | [5][16] |
| Alkaline (0.1 M NaOH) | 24 hours | Not Specified | ~7.24% | [16][17] |
| Oxidative (3% H₂O₂) | 1 hour | 80°C | ~15.0% | [5][16] |
| Oxidative (3% H₂O₂) | 24 hours | Not Specified | ~0.84% | [16][17] |
| Photolytic (Sunlight) | 72 hours | Not Specified | ~10.0% | [5][16] |
| Acidic (0.1 M HCl) | 24 hours | Not Specified | ~8.18% | [16][17] |
| Thermal | 72 hours | 70°C | ~6.0% | [5][16] |
| Thermal (Dry Heat) | 24 hours | 60°C | ~0.77% | [16][17] |
| Photolytic (UV at 256nm) | 24 hours | Not Specified | ~1.47% | [16][17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of the key physicochemical properties of Lercanidipine Hydrochloride.
Protocol 1: Solubility Determination by UV-Spectrophotometry (Shake-Flask Method)
This protocol outlines the steps to determine the saturation solubility of Lercanidipine Hydrochloride in a given medium.
Objective: To quantify the maximum amount of Lercanidipine Hydrochloride that can be dissolved in a specific solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of Lercanidipine Hydrochloride powder to a known volume (e.g., 25 mL) of the desired solvent (e.g., 0.1 N HCl, phosphate buffer) in a sealed conical flask.[4]
-
Equilibration: Place the flasks in an orbital shaker or on a magnetic stirrer, maintained at a constant temperature (e.g., 37 ± 0.5 °C), and agitate for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[4] Sonication for a brief period (e.g., 10 minutes) can be performed initially to aid dispersion.[4]
-
Separation of Undissolved Solid: After equilibration, allow the suspension to settle. Filter the supernatant through a suitable filter (e.g., Whatman Grade 41) to remove any undissolved drug particles.[4] Centrifugation prior to filtration can also be employed.[7]
-
Sample Preparation: Dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer's calibration curve.
-
Spectrophotometric Analysis: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for Lercanidipine Hydrochloride, which is approximately 236-239 nm.[4][12]
-
Quantification: Calculate the concentration of the dissolved drug using a pre-established calibration curve of Lercanidipine Hydrochloride in the same solvent. The saturation solubility is then determined by accounting for the dilution factor.
Protocol 2: pKa Determination by Potentiometric Titration
This method determines the pKa by measuring pH changes in a solution upon the addition of a titrant.[18][19]
Objective: To determine the acid dissociation constant (pKa) of Lercanidipine Hydrochloride.
Methodology:
-
Instrument Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10).[18]
-
Sample Preparation: Dissolve an accurately weighed quantity of Lercanidipine Hydrochloride in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol if solubility is low) to achieve a concentration of at least 10⁻⁴ M.[18][19] Maintain a constant ionic strength using a salt solution like 0.15 M potassium chloride.[18]
-
Inert Atmosphere: Purge the drug solution with nitrogen gas to displace any dissolved carbon dioxide, which can interfere with pH measurements, especially when titrating with a base.[18]
-
Titration: Place the solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode.[20] Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic salt like Lercanidipine HCl).[18][20]
-
Data Recording: Record the pH value after each addition of the titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units per minute).[18]
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the point of half-neutralization where pH = pKa.[20][21]
Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for characterizing the solid-state properties of an API, such as melting point and polymorphism.[22][23]
Objective: To determine the melting point, enthalpy of fusion, and identify polymorphic forms of Lercanidipine Hydrochloride.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards, such as indium.[24]
-
Sample Preparation: Accurately weigh a small amount of the Lercanidipine Hydrochloride sample (e.g., 2-5 mg) into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan to be used as a reference.[24]
-
DSC Program: Place the sample and reference pans into the DSC cell. Subject the sample to a controlled temperature program. A typical program involves equilibrating at a starting temperature (e.g., 30°C), followed by heating at a constant rate (e.g., 10°C/min) to a temperature well above the expected melting point.[22][24] The analysis is conducted under an inert nitrogen atmosphere (e.g., flow rate of 50 mL/min).[24]
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram. An endothermic peak represents melting.[22] The peak temperature is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion. Different polymorphic forms will typically exhibit different melting points and/or enthalpies.[11][25]
Mechanism of Action and Signaling Pathway
Lercanidipine exerts its therapeutic effect by acting as a selective blocker of L-type voltage-gated calcium channels.[1][2][10] These channels are prevalent in the cell membranes of vascular smooth muscle.[10]
The signaling cascade is as follows:
-
Binding: Lercanidipine binds to the dihydropyridine site on the α1 subunit of the L-type calcium channel.[10]
-
Inhibition: This binding inhibits the influx of extracellular calcium (Ca²⁺) into the smooth muscle cells.[2][26]
-
Reduced Intracellular Calcium: The blockade leads to a significant decrease in the intracellular concentration of free Ca²⁺.[26]
-
Inhibition of Contraction: Intracellular calcium is a critical trigger for the contractile process in muscle cells. The reduced Ca²⁺ level inhibits the activation of calmodulin and myosin light-chain kinase, thereby preventing the phosphorylation of myosin and subsequent muscle contraction.
-
Vasodilation: The inhibition of the contractile process results in the relaxation of vascular smooth muscle cells.[10] This leads to vasodilation (widening) of arteries.[2]
-
Physiological Effect: The resulting vasodilation decreases total peripheral resistance, which ultimately lowers systemic blood pressure.[26]
Conclusion
The physicochemical properties of Lercanidipine Hydrochloride, particularly its BCS Class II characteristics of poor aqueous solubility and pH-dependent dissolution, present significant challenges for formulation development. Its existence in multiple polymorphic forms and susceptibility to degradation under alkaline and oxidative stress further complicate the creation of a stable and bioavailable product. A thorough understanding and characterization of its solubility, pKa, solid-state form, and stability are therefore indispensable. By applying detailed experimental protocols such as those outlined for solubility, pKa, and DSC analysis, formulation scientists can gather the critical data needed to design robust dosage forms—such as solid dispersions or nanoemulsions—that can overcome these challenges, ultimately enhancing the therapeutic efficacy of Lercanidipine Hydrochloride.[7][11]
References
- 1. Lercanidipine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Lercanidipine Hydrochloride? [synapse.patsnap.com]
- 3. US8097729B2 - Polymorphic form of lercanidipine hydrochloride and process for the preparation thereof - Google Patents [patents.google.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. benchchem.com [benchchem.com]
- 11. thaiscience.info [thaiscience.info]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. US6852737B2 - Crude and crystalline forms of lercanidipine hydrochloride - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. DE60206787T2 - CRYSTALLINE POLYMORPHIC FORMS OF LERCANIDIPIN HYDROCHLORIDE AND METHOD FOR THE PRODUCTION THEREOF - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. jpionline.org [jpionline.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 23. news-medical.net [news-medical.net]
- 24. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 25. quercus.be [quercus.be]
- 26. Lercanidipine | C36H41N3O6 | CID 65866 - PubChem [pubchem.ncbi.nlm.nih.gov]
